molecular formula C8H5F3O B053366 2-(2,4,6-Trifluorophenyl)acetaldehyde CAS No. 111991-19-6

2-(2,4,6-Trifluorophenyl)acetaldehyde

Cat. No.: B053366
CAS No.: 111991-19-6
M. Wt: 174.12 g/mol
InChI Key: FHVNVODIGXAGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4,6-Trifluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H5F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trifluorophenyl)acetaldehyde typically involves the reaction of 2,4,6-trifluorobenzyl chloride with a suitable aldehyde precursor under controlled conditions. One common method includes the use of a Grignard reagent, where 2,4,6-trifluorobenzyl chloride reacts with magnesium to form the corresponding Grignard reagent, which is then treated with an aldehyde to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trifluorophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-(2,4,6-Trifluorophenyl)acetic acid.

    Reduction: 2-(2,4,6-Trifluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,4,6-Trifluorophenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trifluorophenyl)acetaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trifluorobenzaldehyde
  • 2,4,6-Trifluorophenylacetic acid
  • 2,4,6-Trifluorophenylethanol

Uniqueness

The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

2-(2,4,6-trifluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVNVODIGXAGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627449
Record name (2,4,6-Trifluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111991-19-6
Record name (2,4,6-Trifluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.